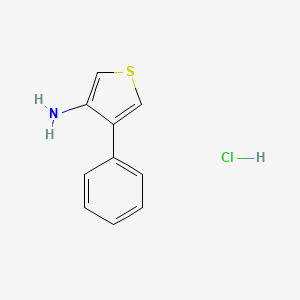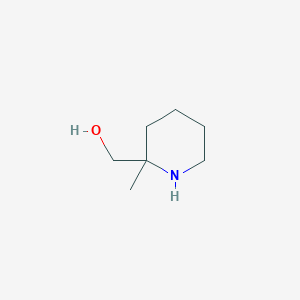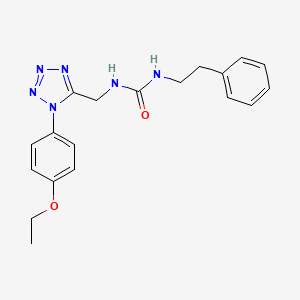
4-Phenylthiophen-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Safety Information : It bears the GHS07 pictogram, indicating a warning. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Molecular Structure Analysis
The molecular structure of 4-Phenylthiophen-3-amine hydrochloride consists of a thiophene ring with a phenyl group attached. The chlorine atom is associated with the amino group. For a visual representation, refer to the provided link .
Scientific Research Applications
Antibacterial and Antifungal Properties
4-Phenylthiophen-3-amine hydrochloride derivatives demonstrate significant biological activities, with derivatives synthesized from 2-aminothiophenes showing notable antibacterial and antifungal properties. This has been observed in compounds like 2-amino-4-(4-chlorophenyl)-1,3-thiazole and its derivatives, which exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against strains like Candida glabrata and Candida albicans. These findings suggest potential applications in antimicrobial and antifungal drug development (Prasad, Naik, Latha, & Nagulu, 2017), (Kubba & Rahim, 2018).
Electrocatalysis and Material Science
The compound's derivatives have been examined for their electrocatalytic and material science applications. The electrooxidation of derivatives like 2-amino-3-cyano-4-phenylthiophene has unveiled new classes of photoluminescent materials, indicating potential utility in the development of novel optoelectronic devices and sensors. This is further supported by studies on other derivatives that highlight their electrochromic properties, hinting at their suitability in display technology and smart materials applications (Ekinci, Horasan, Altundas, & Demir, 2000).
Environmental Remediation
Certain derivatives of this compound, specifically those involving thiophene-arylidene-thiophene blocks, have been synthesized and characterized for environmental remediation applications. These polymers have shown significant promise in the selective extraction of metal ions, indicating potential for use in the purification and treatment of water and in mitigating the environmental impact of industrial processes (Hussein, 2018).
Mechanism of Action
properties
IUPAC Name |
4-phenylthiophen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXAZXYDOUTOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)

![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)

